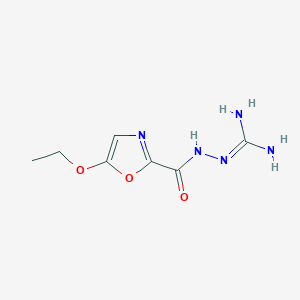![molecular formula C16H10F3IN4O2 B2963153 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-45-7](/img/structure/B2963153.png)
6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with a distinctive structure that combines several functional groups, making it of significant interest in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, iodine, and the imidazopyridine core imparts unique chemical and biological properties to the compound.
作用機序
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide typically involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: : This can be achieved through a cyclization reaction starting from 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the iodo group: : This is often done via electrophilic iodination using iodine or an iodine reagent.
Attachment of the 4-(trifluoromethyl)benzoyl group: : This step involves an acylation reaction, typically using 4-(trifluoromethyl)benzoyl chloride in the presence of a base.
Formation of the carbohydrazide moiety: : This is achieved by reacting the intermediate with hydrazine or a hydrazine derivative.
Industrial Production Methods: Industrial production may use similar steps but optimized for scale, including:
Continuous flow reactions: : To improve yields and reduce reaction times.
Catalysis: : Utilizing catalysts to increase efficiency.
Purification processes: : Employing techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: : The iodine atom can be reduced to form a deiodinated product.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Using nucleophiles such as thiols, amines, or halides.
Oxides: or hydroxyl derivatives from oxidation.
Deiodinated compounds: from reduction.
Substituted imidazopyridine derivatives: from nucleophilic substitution.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the creation of novel compounds.
Biology: In biological research, 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its pharmacological potential. Studies may focus on its ability to interact with biological targets, such as enzymes or receptors, to modulate their activity.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds:
6-bromo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide: : Similar structure with bromine instead of iodine, affecting reactivity and biological activity.
N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide: : Lacks the halogen substitution, which impacts its properties.
6-iodo-N'-[4-(methyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide: : Has a methyl group instead of a trifluoromethyl group, altering its chemical and biological properties.
Unique Aspects: 6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide stands out due to the combination of the iodine and trifluoromethyl groups, which provide distinct reactivity and biological profiles, making it a valuable compound for diverse research applications.
特性
IUPAC Name |
6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3IN4O2/c17-16(18,19)10-3-1-9(2-4-10)14(25)22-23-15(26)12-8-24-7-11(20)5-6-13(24)21-12/h1-8H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESCVHIZHMQSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CN3C=C(C=CC3=N2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963072.png)

![2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2963076.png)
![4-cyclopropyl-3-[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2963077.png)

![2-(2-chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2963081.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
![3-[(4-Fluorophenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2963086.png)
![2-(4-Chlorophenyl)-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2963087.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)



